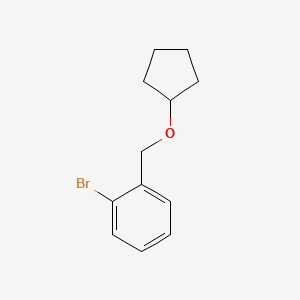

2-Bromobenzyl cyclopentyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(cyclopentyloxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVSZADWECRLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromobenzyl Cyclopentyl Ether

Preparation of 2-Bromobenzyl Alcohol and its Derivatives

2-Bromobenzyl alcohol is a primary precursor and can be synthesized through various established methods. One common laboratory preparation involves the reduction of 2-bromobenzoic acid.

A detailed procedure involves charging a reaction vessel with sodium borohydride (B1222165) in tetrahydrofuran (B95107), followed by the addition of boron trifluoride diethyl etherate at a controlled temperature. A solution of 2-bromobenzoic acid in tetrahydrofuran is then added dropwise. After completion of the reaction and subsequent hydrolysis, 2-bromobenzyl alcohol can be obtained in good yield. jk-sci.com

| Starting Material | Reagents | Solvent | Yield | Reference |

| 2-Bromobenzoic acid | Sodium borohydride, Boron trifluoride diethyl etherate | Tetrahydrofuran | 78.5% | jk-sci.com |

A key derivative of 2-bromobenzyl alcohol is 2-bromobenzyl bromide, which is a valuable electrophile in the Williamson ether synthesis. The synthesis of 2-bromobenzyl bromide can be achieved from toluene (B28343) through bromination. This process involves treating toluene with bromine in glacial acetic acid in the presence of an iron catalyst, followed by irradiation to facilitate benzylic bromination. chemicalbook.com

| Starting Material | Reagents | Solvent | Yield | Reference |

| Toluene | Bromine, Iron powder | Glacial Acetic Acid | Not explicitly stated, but 24g product from 15g toluene | chemicalbook.com |

Synthesis of Cyclopentyl Alcohol and Related Nucleophiles

Cyclopentyl alcohol, the other key precursor, can be synthesized through several routes. Industrially and in the laboratory, the reduction of cyclopentanone (B42830) is a common method. Another significant pathway is the conversion of the bio-derived chemical furfural (B47365) through hydrodeoxygenation using a copper or nickel-cobalt (B8461503) catalyst.

| Starting Material | Method | Catalyst/Reagents | Reference |

| Cyclopentanone | Reduction | Not specified | General Knowledge |

| Furfural | Hydrodeoxygenation | Copper or Nickel-Cobalt | General Knowledge |

Cyclopentanol (B49286) serves as the precursor to the cyclopentoxide nucleophile required for the Williamson ether synthesis. The formation of the alkoxide is typically achieved by reacting the alcohol with a strong base, such as sodium hydride.

Reactivity and Transformational Chemistry of 2 Bromobenzyl Cyclopentyl Ether

Reactions Involving the Aryl Bromide Moiety

The bromine atom on the phenyl ring of 2-Bromobenzyl cyclopentyl ether is a key handle for a variety of synthetic transformations. Its reactivity is characteristic of aryl bromides, which are widely used substrates in modern organic chemistry.

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the aryl bromide in this compound is an excellent substrate for such transformations. These reactions typically involve a transition metal catalyst, most commonly palladium, nickel, or copper, which facilitates the coupling of the aryl bromide with a suitable partner.

Palladium-catalyzed cross-coupling reactions are among the most important and widely used methods for C-C bond formation. The aryl bromide of this compound can readily participate in these transformations.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For a molecule like this compound, this would allow for the introduction of a new aryl or vinyl group at the 2-position of the benzyl (B1604629) moiety. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com

The Sonogashira coupling provides a route to synthesize substituted alkynes by coupling the aryl bromide with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgbeilstein-journals.org The reaction of this compound under Sonogashira conditions would yield a 2-alkynylbenzyl cyclopentyl ether, a valuable intermediate for further synthetic manipulations. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. nih.govthieme-connect.de This method allows for the introduction of a vinyl group or a more complex substituted alkene at the site of the bromine atom. The reaction generally proceeds with high trans selectivity. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or Styrenyl derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Arylalkyne |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. digitellinc.com They have been shown to be effective in coupling aryl halides, including bromides, with a variety of partners. beilstein-journals.org For instance, nickel-catalyzed cross-coupling reactions can be used to form C(sp³)–C(sp²) bonds, such as in the coupling of benzyl bromides with aryl iodides. nih.gov In the context of this compound, nickel catalysis could be employed for reactions similar to those catalyzed by palladium, often with different reactivity profiles and substrate scope. scholaris.canih.gov

Copper-mediated coupling reactions, such as the Ullmann condensation, are classic methods for the formation of C-C, C-N, and C-O bonds. While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that proceed under milder conditions. acs.org Copper(II)-catalyzed C-O cross-coupling of aryl bromides with aliphatic diols has been reported, which could be relevant for modifications of the ether side chain if a diol were used as the coupling partner. rsc.org Copper catalysis is also employed in the synthesis of various heterocyclic compounds. memphis.edursc.org

Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions introduce a carbonyl group (C=O) into the product. In the case of this compound, this would involve the reaction of the aryl bromide with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst. For example, carbonylative Stille coupling of 2-bromobenzyl bromides with organostannanes has been used to produce ketones. nih.gov Similarly, palladium-catalyzed reductive cross-coupling of aryl iodides with benzyl halides under a carbon monoxide atmosphere can generate aryl alkyl ketones. researchgate.netresearchgate.net This type of reaction would allow for the synthesis of 2-(cyclopentoxymethyl)benzoyl derivatives from this compound.

Halogen-Metal Exchange Processes (e.g., Lithiation, Magnesiation)

Halogen-metal exchange is a fundamental transformation in organometallic chemistry where the bromine atom of an aryl bromide is swapped with a metal, typically lithium or magnesium. wikipedia.org This process converts the relatively unreactive aryl bromide into a highly nucleophilic organometallic reagent.

Lithiation of this compound can be achieved by treatment with an organolithium reagent, such as n-butyllithium, typically at low temperatures. ias.ac.intcnj.edu The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups at the 2-position. reddit.com

Magnesiation involves the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edulibretexts.org The resulting organomagnesium compound, a Grignard reagent, is also a strong nucleophile and base, albeit generally less reactive than the corresponding organolithium species. researchgate.netmiracosta.edu This reagent can then be used in a vast number of subsequent reactions to form new C-C and C-heteroatom bonds. youtube.com

Table 2: Common Electrophiles for Reaction with Organometallic Intermediates

| Electrophile | Functional Group Introduced |

|---|---|

| Aldehydes/Ketones | Secondary/Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Esters | Tertiary Alcohol (after double addition) |

| Nitriles | Ketone (after hydrolysis) |

| Alkyl Halides | Alkyl Group |

Reductive Dehalogenation Strategies

The bromine atom on the benzyl ring is a versatile handle for various chemical transformations. One of the fundamental reactions is its removal through reductive dehalogenation, which can be achieved through several catalytic and non-catalytic methods.

Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. This process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis of the resulting arylpalladium(II) complex to yield the dehalogenated product and regenerate the catalyst.

Alternatively, nickel catalysts can also be employed for reductive dehalogenation. For instance, nickel-on-charcoal in the presence of a hydride source like sodium borohydride (B1222165) or a borane-ammonia complex can effectively reduce aryl chlorides and bromides. organic-chemistry.org These reactions are often carried out in refluxing acetonitrile (B52724) and provide high yields of the dehalogenated arenes. organic-chemistry.org

Metal-mediated dehalogenation offers another route. For example, zerovalent iron nanoparticles (nZVI), particularly when palladized (nZVI/Pd), have shown high efficacy in the reductive dehalogenation of polybrominated diphenyl ethers. nih.gov The reaction rate is significantly enhanced by the presence of palladium, which facilitates the electron transfer process. nih.gov

A summary of potential reductive dehalogenation strategies for this compound is presented in the table below.

| Reagent System | Catalyst | Solvent | Typical Conditions | Product |

| H₂ | Pd/C | Ethanol | Room Temperature, 1 atm | Benzyl cyclopentyl ether |

| NaBH₄ | PdCl₂(dppf) | THF | Reflux | Benzyl cyclopentyl ether |

| Me₂NH·BH₃/K₂CO₃ | Nickel-on-charcoal | Acetonitrile | Reflux | Benzyl cyclopentyl ether |

| i-PrOH | Ru(II) complex | Isopropanol | Elevated Temperature | Benzyl cyclopentyl ether |

Reactions at the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific conditions. Additionally, the adjacent benzylic C-H bonds are potential sites for functionalization.

The cleavage of ethers is most commonly achieved using strong acids, particularly hydrohalic acids like HBr and HI. pressbooks.pubopenstax.org The reaction mechanism depends on the nature of the groups attached to the ether oxygen. wikipedia.orglongdom.org For this compound, the benzylic carbon can stabilize a positive charge, suggesting that the cleavage can proceed through an S(_N)1-type mechanism. pressbooks.pubopenstax.orglibretexts.org

The reaction is initiated by the protonation of the ether oxygen by the strong acid. youtube.com This converts the alkoxy group into a good leaving group (an alcohol). Subsequently, the stable benzyl carbocation is formed, which is then attacked by the halide nucleophile. libretexts.org

The table below outlines common reagents for ether cleavage and their expected products with this compound.

| Reagent | Mechanism | Products |

| HBr (excess) | S(_N)1 | 2-Bromobenzyl bromide and cyclopentanol (B49286) |

| HI (excess) | S(_N)1 | 2-Bromobenzyl iodide and cyclopentanol |

| BBr₃ | Lewis acid-assisted | 2-Bromobenzyl bromide and bromocyclopentane |

It is important to note that with an excess of the hydrohalic acid, the initially formed cyclopentanol can be further converted to the corresponding alkyl halide. libretexts.org

The benzylic C-H bonds in this compound are susceptible to functionalization through C-H activation strategies. Transition metal catalysts, particularly those based on rhodium and palladium, are known to catalyze the ortho-C-H functionalization of aromatic rings directed by an adjacent functional group. However, functionalization of the benzylic C-H bonds can also be achieved.

For instance, ruthenium catalysts have been shown to mediate the C-H activation of benzylic methylene (B1212753) groups in ethers. While specific examples for this compound are not available, analogous systems suggest that the ether oxygen can act as a directing group, facilitating the introduction of new functional groups at the benzylic position.

Reactions Involving the Cyclopentyl Ring

The cyclopentyl ring, while generally less reactive than the aromatic portion of the molecule, can also undergo functionalization and participate in cycloaddition reactions under appropriate conditions.

Direct functionalization of saturated carbocycles like cyclopentane (B165970) is a challenging but increasingly feasible area of synthetic chemistry. scripps.edu Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose. nih.gov The strategy often relies on the use of a directing group to achieve site-selectivity. mdpi.com In the context of this compound, the ether oxygen itself could potentially serve as a directing group, although this would likely lead to functionalization at the C2 position of the cyclopentyl ring.

Recent advances have demonstrated the ability to achieve transannular γ-C–H arylation of cycloalkane carboxylic acids, showcasing the potential for functionalizing seemingly remote C-H bonds. nih.gov While this specific methodology is not directly applicable to this compound, it highlights the growing sophistication of C-H activation techniques that could be adapted for such a substrate.

Cycloaddition reactions typically involve unsaturated systems. wikipedia.org Therefore, for the cyclopentyl ring of this compound to participate in such a reaction, it would first need to be converted to an unsaturated derivative, such as cyclopentene (B43876). If cyclopentene were formed from the cyclopentyl moiety, it could then undergo various cycloaddition reactions.

One of the most well-known cycloaddition reactions is the [4+2] Diels-Alder reaction. libretexts.orglibretexts.org Cyclopentene itself is not a diene, but it can act as a dienophile in reactions with conjugated dienes.

Another important class of cycloadditions is the [2+2] cycloaddition, which can be promoted photochemically or by certain metal catalysts. nih.gov This reaction would lead to the formation of a bicyclo[3.2.0]heptane derivative. Additionally, [3+2] cycloadditions, often involving 1,3-dipoles, could also be envisioned with a cyclopentene derivative to form five-membered heterocyclic rings fused to the cyclopentane core. organic-chemistry.org

The table below summarizes potential cycloaddition reactions of a cyclopentene derivative that could be hypothetically derived from this compound.

| Reaction Type | Reactant | Product Type |

| [4+2] Cycloaddition | Butadiene | Bicyclo[4.3.0]nonene derivative |

| [2+2] Photocycloaddition | Ethylene | Bicyclo[3.2.0]heptane derivative |

| [3+2] Dipolar Cycloaddition | Ozone (O₃) | Ozonide |

Intramolecular Cyclization Reactions and Annulation Pathways

The strategic placement of a reactive aryl bromide and a tethered cyclopentyl ether moiety within the same molecule makes this compound an ideal candidate for intramolecular cyclization. These reactions facilitate the formation of new rings, a process known as annulation, leading to fused or spirocyclic systems. The specific reaction conditions and mechanisms dictate the nature of the resulting products.

Radical Cyclization Approaches for Derivatives of the Chemical Compound

Radical cyclization reactions offer a powerful method for carbon-carbon bond formation. In the context of derivatives of this compound, this typically involves the generation of an aryl radical from the carbon-bromine bond, which then cyclizes onto a suitably positioned unsaturated bond within the ether moiety.

Research into radical reactions of similar substrates, such as O-allyl-halo ethers, provides a framework for understanding these transformations. nih.gov The process is generally initiated by a radical initiator, like tributyltin hydride (Bu₃SnH) and AIBN, or through photochemically induced homolytic cleavage of the C-Br bond. nih.gov The aryl radical generated from the 2-bromobenzyl group can undergo an intramolecular addition to an alkene or alkyne tethered to the cyclopentyl ring. For this to be effective, a derivative of this compound bearing an unsaturated group is required.

The regioselectivity of the cyclization is often governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored for forming five-membered rings. For instance, a derivative featuring an allylic group attached to the cyclopentyl ring would be expected to undergo a 5-exo-trig cyclization to form a five-membered ring fused to the cyclopentane.

Below is a table illustrating potential radical cyclization reactions for derivatives of this compound.

| Substrate Derivative | Radical Initiator | Expected Product | Cyclization Mode |

| 2-Bromobenzyl (1-allylcyclopentyl) ether | Bu₃SnH, AIBN | Spiro[cyclopentane-1,3'-dihydrodibenzofuran] derivative | 5-exo-trig |

| 2-Bromobenzyl (1-propargylcyclopentyl) ether | Bu₃SnH, AIBN | Spiro[cyclopentane-1,3'-dihydrodibenzofuran] derivative with an exocyclic double bond | 5-exo-dig |

These radical cyclization approaches are valuable for synthesizing complex spirocyclic frameworks that are otherwise challenging to access. The stereochemical outcome of these reactions can often be controlled by the substrate's geometry and the reaction conditions.

Carbolithiation-Cyclization Sequences

Carbolithiation-cyclization represents another important strategy for the annulation of this compound. This sequence involves the conversion of the aryl bromide to an aryllithium species, followed by an intramolecular carbolithiation reaction.

The first step is a halogen-lithium exchange, typically achieved by treating the this compound with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This generates a highly reactive aryllithium intermediate. This organolithium species can then undergo an intramolecular cyclization by attacking a C-H or C-O bond of the cyclopentyl ether moiety.

Intramolecular carbolithiation of alkenes is a well-established process where the organolithium adds across a double bond. nih.gov In the case of this compound, the cyclization would more likely proceed via direct C-H functionalization or ether cleavage, depending on the reaction conditions and the specific structure of the substrate. The intramolecular carbolithiation of aryl ethers can lead to the formation of fused furan (B31954) systems. nih.govbeilstein-journals.org For this compound, this would result in the formation of a dihydrodibenzofuran derivative. The resulting organolithium from the cyclization can be trapped with various electrophiles, further increasing the molecular complexity. nih.gov

The table below outlines the carbolithiation-cyclization sequence for this compound.

| Step | Reagent | Intermediate/Product | Description |

| 1. Halogen-Lithium Exchange | tert-Butyllithium | 2-(Cyclopentyloxymethyl)phenyllithium | Formation of the aryllithium species. |

| 2. Intramolecular Cyclization | - | Lithiated dihydrodibenzofuran derivative | The aryllithium attacks a C-H bond on the cyclopentyl ring in a 5-exo fashion. |

| 3. Electrophilic Quench | Electrophile (e.g., H₂O) | Dihydrodibenzofuran derivative | Trapping of the newly formed organolithium to yield the final product. |

This methodology provides a direct route to fused heterocyclic systems and demonstrates the versatility of organolithium chemistry in constructing complex molecular architectures.

Metal-Catalyzed Intramolecular C-H Functionalization for Ring Closure

Transition metal-catalyzed intramolecular C-H functionalization has emerged as a powerful and atom-economical tool for ring closure. Palladium and rhodium catalysts are particularly effective in promoting the coupling of aryl halides with unactivated C-H bonds. nih.govmsu.edu

In this approach, a palladium(0) or rhodium(I) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form an organometallic intermediate. This intermediate then facilitates the activation and functionalization of a C-H bond on the cyclopentyl ring through a concerted metalation-deprotonation pathway. Subsequent reductive elimination from the resulting metallacycle forges the new carbon-carbon bond and regenerates the active catalyst.

This type of intramolecular direct arylation is highly efficient for forming five- and six-membered rings. nih.gov For this compound, this reaction would be expected to produce a dihydrodibenzofuran-type structure, similar to the product of carbolithiation-cyclization. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

The following table summarizes a typical catalytic cycle for the palladium-catalyzed intramolecular C-H functionalization of this compound.

| Step | Catalytic Species | Process |

| 1. Oxidative Addition | Pd(0) | The Pd(0) catalyst inserts into the C-Br bond to form an Aryl-Pd(II)-Br complex. |

| 2. C-H Activation | Aryl-Pd(II)-Br | Intramolecular activation of a C-H bond on the cyclopentyl ring to form a palladacycle. |

| 3. Reductive Elimination | Palladacycle | Formation of the C-C bond and the fused ring system, regenerating the Pd(0) catalyst. |

This method avoids the use of stoichiometric organometallic reagents, making it a more environmentally benign approach to cyclization. The development of catalysts for direct arylation with aryl bromides has made this a highly practical and versatile synthetic strategy. nih.gov

Mechanistic Investigations of Reactions Involving 2 Bromobenzyl Cyclopentyl Ether

Elucidating Reaction Pathways for Ether Formation

The most common and direct method for the synthesis of 2-bromobenzyl cyclopentyl ether is the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The pathway involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an electrophilic alkyl halide.

In the case of this compound, the synthesis involves the reaction of cyclopentanol (B49286) with 2-bromobenzyl bromide. In the first step, a strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of cyclopentanol, forming the cyclopentoxide anion. This anion is a potent nucleophile.

The second step involves the nucleophilic attack of the cyclopentoxide on the benzylic carbon of 2-bromobenzyl bromide. The bromide ion is displaced as a leaving group, resulting in the formation of the C-O bond and yielding the final ether product. The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF), which can solvate the cation but does not interfere with the nucleophile. chegg.com

The general mechanism can be summarized as follows:

Deprotonation: Cyclopentanol + Base → Cyclopentoxide Anion + Conjugate Acid

Nucleophilic Attack (SN2): Cyclopentoxide Anion + 2-Bromobenzyl Bromide → this compound + Bromide Ion

Because the electrophile is a primary benzylic halide, the SN2 pathway is highly favored over elimination reactions. libretexts.org

Table 1: Reactants and Reagents in the Williamson Ether Synthesis of this compound

| Role | Chemical Compound | Purpose |

| Nucleophile Precursor | Cyclopentanol | Source of the cyclopentoxy group |

| Base | Sodium Hydride (NaH) | Deprotonates cyclopentanol to form the nucleophilic alkoxide |

| Electrophile | 2-Bromobenzyl Bromide | Provides the 2-bromobenzyl group |

| Solvent | Tetrahydrofuran (THF) | Provides a medium for the reaction |

Mechanistic Probes for Cross-Coupling Transformations

The aryl bromide moiety in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in C-C and C-heteroatom bond formation. The general mechanistic cycle for these reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): In a Suzuki coupling, a boronic acid derivative (with base) transfers its organic group to the palladium center, displacing the halide. In a Buchwald-Hartwig amination, an amine coordinates to the palladium, and subsequent deprotonation leads to the formation of a palladium-amido complex.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The cyclopentyl ether group is generally stable under these conditions and can exert steric and electronic effects on the reaction. For instance, its bulkiness may influence the rate of oxidative addition or reductive elimination. The choice of ligand on the palladium catalyst is crucial for stabilizing the intermediates and facilitating the elementary steps of the catalytic cycle. organic-chemistry.orgrsc.org

Table 2: Examples of Cross-Coupling Reactions Utilizing Aryl Bromides

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

| Suzuki Coupling | Organoboron Compound | Biaryl | Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand |

| Heck Coupling | Alkene | Substituted Alkene | Pd(OAc)₂ or PdCl₂ + Ligand |

| Sonogashira Coupling | Terminal Alkynes | Aryl Alkynes | PdCl₂(PPh₃)₂ + CuI |

| Buchwald-Hartwig Amination | Amine | Aryl Amine | Pd₂(dba)₃ + Ligand (e.g., BINAP) |

Unraveling Radical-Mediated Processes

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate radical intermediates. This can be initiated through various methods, including photoredox catalysis or reaction with radical initiators. A well-studied analogous process is the reductive cyclization of allyl 2-bromobenzyl ether, which provides insight into the potential radical reactivity. researchgate.net

In such a process, a single-electron transfer (SET) to the aryl bromide can lead to the formation of a radical anion. This intermediate can then lose a bromide ion to generate a σ-aryl radical. This radical is highly reactive and can participate in subsequent reactions. Alternatively, under certain conditions, a radical may be formed at the benzylic position. For example, early studies have shown that S-(alkyl) sulfonium (B1226848) salts can be reduced under photoredox conditions to generate stabilized alkyl radicals, such as benzylic radicals. researchgate.net

The generation of a radical from this compound opens up reaction pathways distinct from the ionic mechanisms of SN2 or cross-coupling reactions. These radicals can undergo a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, or intramolecular reactions.

Understanding Intramolecular Reaction Dynamics

Intramolecular reactions occur when different functional groups within the same molecule react with each other. For a molecule like this compound, such reactions would typically require the generation of a highly reactive intermediate, such as a radical or a carbocation, that can then interact with another part of the molecule.

Drawing from studies on similar systems like allyl 2-bromobenzyl ether, one can postulate potential intramolecular pathways. researchgate.net If a radical is generated at the benzylic position, it could potentially abstract a hydrogen atom from the cyclopentyl ring, leading to a rearranged radical. However, the most studied intramolecular reaction involving the 2-bromobenzyl group is the reductive cyclization that occurs when an unsaturated moiety is present in the ether portion of the molecule.

In the reductive intramolecular cyclisation of allyl 2-bromobenzyl ether, an aryl radical formed by the reduction of the C-Br bond can attack the double bond of the allyl group. This intramolecular radical addition is a key step in the formation of cyclic products, such as isochromane derivatives. The efficiency and regioselectivity of such cyclizations are governed by Baldwin's rules, which depend on the length of the tether connecting the radical and the multiple bond.

Theoretical and Computational Studies on 2 Bromobenzyl Cyclopentyl Ether

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and energetics of organic molecules. These methods provide insights into molecular orbital energies, charge distribution, and thermodynamic stability.

Electronic Structure: The electronic structure of 2-Bromobenzyl cyclopentyl ether is primarily determined by the interplay of the 2-bromobenzyl group and the cyclopentyl ether moiety. The bromine atom, being highly electronegative, is expected to polarize the C-Br bond, leading to a partial positive charge on the attached carbon atom and a significant withdrawal of electron density from the benzene (B151609) ring. This inductive effect influences the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized on the electron-rich aromatic ring and the ether oxygen, while the LUMO is expected to be distributed over the aromatic ring and the C-Br antibonding orbital. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

In studies of similar molecules, such as substituted benzyl (B1604629) ethers and bromo-aromatics, DFT calculations at levels like B3LYP/6-31G(d,p) have been successfully employed to determine these properties. researchgate.netepstem.net For instance, the analysis of (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one showed that DFT calculations can accurately predict geometrical parameters that are in close agreement with experimental X-ray diffraction data. aun.edu.eg Similar accuracy would be expected for calculations on this compound.

Energetics: The stability of this compound can be assessed by calculating its heat of formation and Gibbs free energy. These values are crucial for predicting the thermodynamics of reactions involving this compound. Computational studies on related benzyl ethers have provided valuable data on their thermodynamic properties. epstem.net For example, the calculated total energy and thermodynamic parameters for a complex substituted benzyl ether are presented in the table below, illustrating the type of data that can be generated.

Table 1: Calculated Thermodynamic Parameters for a Substituted Benzyl Ether Derivative at the B3LYP/6-31G(d,p) Level epstem.net

| Parameter | Value |

| Total Energy (Hartree) | -2345.67 |

| Enthalpy (Hartree) | -2345.21 |

| Gibbs Free Energy (Hartree) | -2345.78 |

| Dipole Moment (Debye) | 4.56 |

Note: Data is for a representative complex substituted benzyl ether and not this compound.

These calculations help in understanding the relative stability of different isomers and conformers, as will be discussed in the conformational analysis section.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. For this compound, several types of reactions can be envisaged, including nucleophilic substitution at the benzylic carbon, reactions involving the bromine atom (e.g., cross-coupling reactions), and cleavage of the ether bond.

A highly relevant study is the investigation of the reductive intramolecular cyclisation of allyl 2-bromobenzyl ether, a structurally similar compound. researchgate.net This research utilized DFT calculations in conjunction with experimental techniques to map out the reaction pathway. The study identified key intermediates and transition states, providing a blueprint for how this compound might behave under similar reductive conditions. The initial step in such a reaction would likely be the reduction of the C-Br bond to form a benzyl radical, which could then undergo further reactions.

The transition states for such processes can be located and characterized using computational methods. This involves finding the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction's feasibility. For example, in the gold-catalyzed cycloaddition of allene-containing allylic silyl (B83357) ethers, DFT calculations have been used to determine the activation free energies for various steps of the reaction, showing them to be relatively low and thus kinetically favorable. researchgate.net

Table 2: Calculated Activation Energies for a Gold-Catalyzed Cycloaddition Reaction researchgate.net

| Reaction Step | Activation Free Energy (kcal/mol) |

| Intramolecular Cyclization | 12.42 |

| Rearrangement | 16.79 |

Note: Data is for a representative gold-catalyzed reaction and not directly for this compound.

Such computational approaches could be applied to predict the outcomes of reactions involving this compound, for instance, in palladium-catalyzed cross-coupling reactions, which are common for aryl bromides.

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound in chemical reactions can be predicted using computational models. Molecular electrostatic potential (MEP) maps, for example, visualize the charge distribution on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the ether oxygen and the bromine atom, and a region of positive potential near the hydrogen atoms of the aromatic ring and the benzylic protons.

Frontier molecular orbital theory also provides a basis for predicting reactivity. The distribution of the HOMO and LUMO indicates the most probable sites for oxidation and reduction, respectively. The bromine atom and the ether linkage are expected to be key sites for various chemical transformations.

Computational studies on related systems, such as the 3D QSAR analysis of benzyl vinylogous derivatives, have shown a strong correlation between calculated molecular descriptors and biological activity, which is a manifestation of chemical reactivity. researchgate.net These models can predict the potency of new derivatives based on their structural and electronic properties.

The selectivity (chemo-, regio-, and stereo-) of reactions involving this compound can also be modeled. For instance, in a reaction with a nucleophile, calculations could determine whether the attack is more likely to occur at the benzylic carbon (SN2 reaction) or at the aromatic carbon bearing the bromine atom (via an addition-elimination or transition-metal-catalyzed pathway). The relative energies of the transition states for these competing pathways would reveal the most likely product.

Conformational Analysis through Computational Chemistry

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis through computational chemistry can identify the most stable arrangements of the molecule and the energy barriers between them.

The key flexible bonds in this compound are the C-O-C ether linkage and the bond connecting the benzyl group to the ether oxygen. Rotation around these bonds will give rise to different conformers. The cyclopentyl ring also has its own conformational preferences (e.g., envelope and twist forms).

A conformational analysis would typically involve a systematic search of the potential energy surface. This can be done by rotating the flexible dihedral angles and calculating the energy of each resulting conformation. The results would likely show that steric hindrance between the bulky 2-bromobenzyl group and the cyclopentyl ring plays a significant role in determining the preferred geometry.

Studies on analogous molecules provide insight into the expected conformational behavior. For example, a computational and spectroscopic analysis of 1-bromo-2-propanol (B8343) revealed a strong preference for the gauche conformation due to hyperconjugative effects. nih.gov In the case of bis(2-bromobenzyl) ether, X-ray crystallography showed a specific dihedral angle between the two aromatic rings. nih.gov For this compound, it is expected that the most stable conformer would minimize steric repulsion while allowing for favorable electronic interactions.

Table 3: Torsional Strain in Ethane (B1197151) and Bromoethane (B45996) youtube.com

| Molecule | Staggered Conformation Energy | Eclipsed Conformation Energy | Rotational Barrier (kcal/mol) |

| Ethane | Minimum | Maximum | ~2.9 |

| Bromoethane | Minimum | Maximum | ~3.6 |

Note: This table illustrates the effect of a bromine substituent on rotational barriers, a principle applicable to the conformational analysis of this compound.

The slightly higher rotational barrier in bromoethane compared to ethane is attributed to the larger size of the bromine atom, a factor that would also be at play in the conformational landscape of this compound. youtube.com

Molecular Dynamics Simulations for Solvent and Temperature Effects

While quantum chemical calculations are often performed on isolated molecules in the gas phase, real-world chemistry happens in solution and at various temperatures. Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent environment and over time, providing a more realistic picture of its dynamics.

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, methanol, or an organic solvent), and the movements of all atoms are calculated over a period of time based on a force field. This allows for the exploration of the conformational space of the molecule in solution and the study of its interactions with the surrounding solvent molecules.

MD simulations would be particularly useful for understanding how the solvent influences the conformational preferences of this compound. For example, a polar solvent might stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding (if applicable). Temperature effects can also be studied by running simulations at different temperatures and observing changes in the molecule's dynamics and reactivity.

While specific MD simulations for this compound are not available, the methodology has been applied to a wide range of organic molecules, including those with similar functional groups. nih.gov These studies have shown that MD simulations can provide valuable insights into how the environment modulates molecular behavior. For instance, simulations could be used to study the transport of this compound through a membrane or its binding to a receptor site, if relevant for a particular application.

Applications and Research Prospects of 2 Bromobenzyl Cyclopentyl Ether

Utility as a Versatile Building Block in Complex Organic Synthesis

In organic synthesis, "building blocks" are molecules with reactive functional groups that serve as foundational units for assembling more elaborate structures. youtube.com 2-Bromobenzyl cyclopentyl ether fits this description perfectly, offering a unique combination of a rigid aromatic scaffold and a flexible aliphatic ether component. The key to its utility lies in the carbon-bromine bond on the benzene (B151609) ring, which is a well-established reactive site for numerous transformations, allowing for its incorporation into larger, more complex molecular architectures.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While direct cyclization of this compound is not prominently reported, the broader class of substituted benzyl (B1604629) ethers serves as established precursors for various heterocyclic systems. The general principle involves an intramolecular reaction where the ether component participates in ring formation.

For instance, related compounds like allylic and propargylic aryl ethers are known to undergo cyclization reactions to form heterocycles such as 2H-benzopyrans. nih.gov These reactions, often catalyzed by transition metals like palladium or promoted by electrophiles, demonstrate that an ether linkage to a benzene ring can be a key structural element in the formation of a new ring system. nih.gov The 2-bromobenzyl moiety within the target molecule provides the necessary aromatic core, and under appropriate catalytic conditions or with a suitably functionalized cyclopentyl ring, it could theoretically be guided toward intramolecular cyclization to form fused or spirocyclic systems containing pyrrolidine (B122466) or piperidine (B6355638) motifs. The development of such reactions remains an area for future investigation.

A molecular scaffold is the core structural framework upon which functional groups are appended to create diverse chemical libraries. This compound provides a bifunctional scaffold. The 2-bromobenzyl group acts as a rigid, planar aromatic unit, while the bromine atom serves as a primary point for chemical modification through reactions like cross-coupling or lithiation. Concurrently, the cyclopentyl ether moiety introduces a three-dimensional, non-aromatic character to the molecule, which is often desirable for improving the physicochemical properties of drug candidates. Ethers, once considered mere solvents, are increasingly recognized as valuable building blocks for constructing and modifying N-heterocycles and other complex structures. researchgate.net The combination of these distinct structural domains in a single molecule allows for the generation of advanced organic structures with varied topology and functionality.

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.org This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and conjugated π-systems. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org

The feasibility of this transformation is well-supported by numerous studies on similar substrates. Suzuki couplings have been successfully performed on a wide range of aryl bromides, including those with benzylic substituents. researchgate.netrsc.orgrsc.org This capability allows for the direct connection of the 2-(cyclopentyloxymethyl)phenyl unit to other aromatic or vinylic systems, providing a straightforward route to π-extended molecules and complex biphenyl (B1667301) derivatives, which are core structures in many pharmaceuticals and advanced materials.

Table 1: Examples of Relevant Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Conditions | Product Type | Reference(s) |

| Benzyl Bromides | Phenylboronic acid | Pd complex with phosphine (B1218219) ligand, base | Diarylmethanes | researchgate.netrsc.org |

| ortho-Bromoanilines | Benzyl/Alkyl/Aryl boronic esters | CataCXium A Pd G3, Cs₂CO₃ | 2-Substituted Anilines | rsc.org |

| General Aryl Halides | General Organoboranes | Pd(0) complex, base | Biaryl Compounds | libretexts.orgorganic-chemistry.org |

Potential in Ligand Design for Metal-Catalyzed Reactions

Phosphines are a dominant class of ligands in homogeneous catalysis, where their electronic and steric properties are tuned to control the activity and selectivity of a metal catalyst. nih.gov this compound is a promising precursor for the synthesis of novel phosphine ligands.

A common strategy for preparing arylphosphines involves the conversion of an aryl halide into an organometallic reagent (e.g., an organolithium or Grignard reagent), which is then reacted with a chlorophosphine, such as diphenylphosphine (B32561) chloride. nih.govgoogle.com Applying this to the target molecule, the bromine atom can be exchanged with lithium, and the resulting species can be quenched with PPh₂Cl to install a diphenylphosphine group at the ortho position of the benzyl moiety.

The resulting molecule, 2-((diphenylphosphino)methyl)cyclopentyl ether, would be a potentially valuable ligand. The ether oxygen, in proximity to the phosphine-coordinated metal center, could act as a hemilabile donor atom. nih.gov Hemilabile ligands can reversibly coordinate to the metal, creating a vacant coordination site during a catalytic cycle, which can enhance catalytic activity. nih.gov This combination of a strong phosphine donor and a weaker, dissociable ether donor offers a sophisticated approach to ligand design for advanced metal-catalyzed reactions.

Table 2: Proposed Synthetic Route to a Novel Phosphine Ligand

| Step | Reaction | Reagents | Intermediate/Product | Rationale/Reference(s) |

| 1 | Halogen-Metal Exchange | n-Butyllithium (n-BuLi) | 2-(lithiomethyl)phenyl cyclopentyl ether | Standard method for generating organolithium reagents from aryl bromides. |

| 2 | Phosphination | Diphenylphosphine chloride (Ph₂PCl) | 2-((diphenylphosphino)methyl)cyclopentyl ether | Nucleophilic substitution on the phosphorus atom to form the C-P bond. nih.govgoogle.com |

| 3 | (Optional) Protection | Borane (BH₃) | Phosphine-borane adduct | Protection of the air-sensitive phosphine for easier handling and purification. nih.gov |

Contributions to Sustainable Chemical Processes and Green Chemistry Initiatives

While this compound itself does not have inherent "green" properties, its potential applications align with several key principles of green chemistry. The emphasis on catalysis is central to sustainability, as it allows for reactions to proceed with high efficiency and selectivity, minimizing waste from stoichiometric reagents.

The use of the molecule in Suzuki-Miyaura cross-coupling reactions is a prime example. rsc.org This method is favored in both academic and industrial settings for its mild conditions, high functional group tolerance, and the generation of non-toxic borate (B1201080) byproducts, making it a greener alternative to many other C-C bond-forming reactions. rsc.org

Furthermore, the benzyl ether group is traditionally considered a robust protecting group, often requiring harsh conditions like catalytic hydrogenolysis for removal. nih.govacs.org However, recent advances in photochemistry have enabled the cleavage of benzyl ethers under mild, visible-light-mediated conditions. nih.govacs.org Applying such innovative and less energy-intensive methods for the potential deprotection of the cyclopentyl ether group would represent a significant step toward more sustainable synthetic strategies. The pursuit of catalytic and photochemically-driven transformations involving this building block could therefore contribute to the development of more environmentally benign chemical processes. mdpi.com

Emerging Areas of Research and Development

The full potential of this compound as a synthetic tool is yet to be realized, presenting several opportunities for future research. Key emerging areas include:

Systematic Exploration in Heterocycle Synthesis: Designing and validating catalytic methods for the intramolecular cyclization of this building block to access novel and diverse libraries of heterocyclic compounds for biological screening.

Development of Novel Catalytic Systems: Synthesizing the proposed phosphine ligand and evaluating its performance in a range of metal-catalyzed reactions, such as cross-coupling, hydrogenation, or hydroformylation, to assess the impact of its unique structure and potential hemilability.

Application in Materials Science: Utilizing the compound in Suzuki and other cross-coupling reactions to construct well-defined oligomers and polymers with tailored electronic and photophysical properties.

Photocatalytic and Electrochemical Functionalization: Investigating the reactivity of this compound under photocatalytic or electrochemical conditions to forge new bonds and create complex molecules through radical-based pathways, which represent a frontier in modern organic synthesis.

Experimental validation of these prospects will be crucial in establishing this compound as a staple building block in the synthetic chemist's toolkit.

Conclusions and Future Directions in the Study of 2 Bromobenzyl Cyclopentyl Ether

Summary of Current Research Achievements

Currently, dedicated research focusing exclusively on 2-Bromobenzyl cyclopentyl ether is limited in the public domain. However, the synthesis and application of its constituent parts and closely related analogues are well-documented, allowing for a composite understanding of its likely chemical behavior and utility.

The primary synthetic route to this compound is anticipated to be the Williamson ether synthesis. This well-established S\textsubscript{N}2 reaction would involve the nucleophilic attack of a cyclopentoxide ion on 2-bromobenzyl halide (e.g., 2-bromobenzyl bromide). wikipedia.orgchemistrysteps.com The precursors for this synthesis are readily available. For instance, 2-bromobenzyl alcohol can be converted to 2-bromobenzyl bromide. researchgate.net

Benzyl (B1604629) ethers are widely recognized as robust protecting groups for alcohols in multi-step organic synthesis due to their stability under a range of conditions and their susceptibility to cleavage under specific, mild protocols like catalytic hydrogenation. organic-chemistry.org The presence of the bromo-substituent on the aromatic ring offers a handle for further functionalization through cross-coupling reactions, a cornerstone of modern synthetic chemistry.

A significant achievement in the broader class of bromo benzyl ether derivatives is the exploration of their potential in medicinal chemistry. A patent has been filed for bromo benzyl ether derivatives for use in treating diseases associated with the PD-1/PD-L1 signaling pathway, such as cancer and autoimmune diseases, highlighting the potential therapeutic relevance of this structural motif. google.com

Identification of Remaining Challenges and Knowledge Gaps

Despite the foundational knowledge from related compounds, there are significant gaps in the specific understanding of this compound.

Lack of Empirical Data: There is a notable absence of published experimental data on the physicochemical properties of this compound, such as melting point, boiling point, solubility, and detailed spectroscopic data (NMR, IR, Mass Spectrometry). While its isomers, 3-Bromobenzyl cyclopentyl ether sigmaaldrich.comsigmaaldrich.com and 4-Bromobenzyl cyclopentyl ether, are commercially available, suggesting their stability and accessibility, the ortho-isomer remains less characterized.

Optimized Synthesis: While the Williamson ether synthesis is the most probable route, the optimal reaction conditions—choice of base, solvent, and temperature—to maximize yield and minimize side reactions like elimination, have not been specifically determined for this compound. scienceinfo.comnumberanalytics.com The steric hindrance from the ortho-bromo group might influence the reaction kinetics compared to its meta and para isomers. scienceinfo.com

Reactivity Profile: The specific reactivity of the C-Br bond in this compound in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) has not been systematically investigated. The interplay between the ether linkage and the bromo-substituent in directing these reactions is an area ripe for exploration.

Biological Activity: The promising therapeutic potential of related bromo benzyl ether derivatives is based on a broad patent. google.com However, the specific biological activity of this compound, including its efficacy and mechanism of action as a potential modulator of the PD-1/PD-L1 pathway or other biological targets, remains unknown.

Future Avenues for Synthetic Innovation

Future synthetic work on this compound could move beyond the traditional Williamson synthesis to more advanced and sustainable methods.

Catalytic Etherification: The development of novel catalytic systems for ether synthesis could offer milder and more efficient routes. For example, enzyme-inspired catalysts or transition metal catalysts (e.g., copper(I), palladium(0)) could enhance reaction rates and reduce side products. illinois.edunumberanalytics.com Merging photochemistry with electrochemistry to facilitate C-O cross-coupling reactions represents another cutting-edge approach. acs.org

Flow Chemistry: Employing continuous flow technology for the synthesis could offer better control over reaction parameters, leading to higher yields and purity. This would be particularly advantageous for optimizing the Williamson ether synthesis by allowing for rapid screening of conditions.

Late-Stage Functionalization: Research could focus on the synthesis of the parent benzyl cyclopentyl ether followed by late-stage bromination. This would allow for the introduction of the bromine atom at a later step, potentially providing access to a wider range of analogues.

A summary of potential synthetic approaches is presented in the table below.

| Synthetic Method | Reactants | Potential Advantages | Key Research Focus |

| Williamson Ether Synthesis | 2-Bromobenzyl bromide, Cyclopentanol (B49286) | Well-established, reliable | Optimization of base, solvent, and temperature to maximize yield |

| Catalytic Etherification | 2-Bromobenzyl alcohol, Cyclopentene (B43876) | Milder conditions, higher efficiency | Development of novel catalysts (e.g., enzyme-inspired, transition metal) |

| Flow Chemistry Synthesis | 2-Bromobenzyl bromide, Cyclopentoxide | Precise control, scalability, improved safety | Design and optimization of a continuous flow reactor setup |

Prospects for Expanded Mechanistic Understanding

A deeper mechanistic understanding of the synthesis and reactions of this compound is crucial for its future development.

Kinetic and In Silico Studies: A combination of experimental kinetic studies and quantum-mechanical calculations could elucidate the reaction mechanism of its synthesis. researchgate.net This would provide insights into the transition states and the influence of the ortho-bromo substituent on the reaction rate and selectivity.

Mechanistic Studies of Cross-Coupling Reactions: Investigating the mechanism of various palladium-catalyzed cross-coupling reactions with this compound would be valuable. This includes understanding the oxidative addition step and the influence of the ether moiety on the catalytic cycle.

Radical Reactions: The reductive radical cyclization of related compounds like allyl 2-bromobenzyl ether has been studied. researchgate.net Exploring the potential of this compound to undergo similar radical transformations could open up new synthetic pathways.

Exploration of Novel Applications in Chemical Science

The unique structural features of this compound make it a promising candidate for a variety of applications.

Medicinal Chemistry: Building on the patent for related compounds, a focused investigation into the biological activity of this compound is warranted. google.com Its potential as an inhibitor of the PD-1/PD-L1 pathway should be systematically evaluated through in vitro and in vivo studies. The compound could also serve as a scaffold for the development of other bioactive molecules. For instance, novel anticancer agents have been developed from 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones. nih.gov

Chemical Probes: With its potential for dual functionality—the bromo-group for attachment to surfaces or biomolecules and the ether linkage for modulating solubility and conformation—this compound could be developed as a chemical probe to study biological systems. nih.gov

Materials Science: The bromo-substituent allows for the incorporation of this molecule into polymeric structures or onto surfaces through cross-coupling reactions. This could lead to the development of novel materials with tailored properties, such as modified surfaces for chromatography or new types of polymers.

Protecting Group Chemistry: While benzyl ethers are common protecting groups, the 2-bromo substituent could offer unique advantages or disadvantages. A systematic study of its stability and cleavage under various conditions would be beneficial for its application in complex organic synthesis. organic-chemistry.org

Q & A

Q. What are the optimized synthetic routes for preparing 2-bromobenzyl cyclopentyl ether, and what experimental conditions are critical for high yields?

Methodological Answer: The Williamson ether synthesis is a common approach. For example, reacting 2-bromobenzyl bromide with cyclopentanol in the presence of a strong base (e.g., NaH) in THF at 60°C for 1 hour yields the target compound. Slow evaporation of ethyl acetate under vacuum facilitates crystallization . Alternative methods include reductive cyclization of allyl 2-bromobenzyl ether under electrochemical conditions, though this primarily generates intermediates for mechanistic studies .

Key Parameters:

- Base selection (NaH vs. KOH) affects reaction efficiency.

- Solvent polarity (THF vs. CPME) influences reaction kinetics.

Q. Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

Methodological Answer:

- X-ray crystallography confirms molecular geometry, revealing a dihedral angle of 2.7° between aromatic rings and van der Waals packing in the crystal lattice .

- EPR spectroscopy combined with spin-trapping identifies radical intermediates in reductive cyclization reactions .

- NMR spectroscopy (¹H/¹³C) distinguishes ether linkages and bromine substitution patterns.

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray Crystallography | Monoclinic (P21/n), a = 11.602 Å, β = 112.853° | |

| EPR | Allyl benzyl ether radical detected at g = 2.003 |

Advanced Research Questions

Q. How do solvent properties (e.g., cyclopentyl methyl ether vs. THF) influence the reaction mechanism and efficiency in syntheses involving this compound?

Methodological Answer: Cyclopentyl methyl ether (CPME) is a green solvent with moderate polarity (dielectric constant ~4.5) and a high boiling point (81–82°C), enabling reflux conditions without rapid evaporation. Unlike THF, CPME does not form peroxides, enhancing safety. Its low water solubility aids in biphasic reactions, improving yield in SN2 substitutions .

Comparative Solvent Data:

| Solvent | Boiling Point (°C) | Polarity | Peroxide Risk |

|---|---|---|---|

| CPME | 81–82 | Moderate | Low |

| THF | 66 | High | High |

Q. What computational and experimental strategies validate the detection of radical intermediates in reductive cyclization reactions of allyl 2-bromobenzyl ether?

Methodological Answer:

- EPR spectroelectrochemistry coupled with spin-trapping (e.g., using TEMPO) identifies transient radicals like the allyl benzyl ether radical.

- DFT calculations (B3LYP/6-31G*) model reaction pathways, confirming energy barriers for radical formation and stabilization. For example, the proposed mechanism for 4-methylisochromane formation involves a radical recombination step with ΔG‡ ≈ 25 kcal/mol .

Intermediate Detection Workflow:

Electrochemical reduction under inert atmosphere.

Spin-trapping with nitroxides.

EPR spectral matching to DFT-predicted g-values.

Q. How does this compound function as a self-oxidizing protective group in complex molecule synthesis, and why do alternative oxidation methods fail?

Methodological Answer: The bromine atom facilitates in situ oxidation via radical or nucleophilic pathways. In the synthesis of CP-225,917, the ether’s bromine participates in elimination or coupling reactions, avoiding harsh oxidizing agents. Alternative methods (e.g., Swern oxidation) fail due to steric hindrance or over-oxidation .

Case Study:

- Substrate: CP-225,917 core.

- Outcome: Direct oxidation via Br elimination achieves regioselectivity unattainable with DMSO-based methods.

Q. How can contradictions in intermediate detection across studies (e.g., intramolecular vs. intermolecular pathways) be resolved using cross-reaction experiments?

Methodological Answer: Cross-reacting 2-bromobenzyl ether with isotopically labeled analogs (e.g., 4,4’-dimethyl-benzyl phenyl ether) distinguishes intramolecular pathways (yielding 2 products) from intermolecular ones (yielding 4 products). EPR and LC-MS track product distributions, while kinetic isotope effects (KIEs) validate transition states .

Experimental Design:

- Use DMBPE (deuterated methyl groups) as a probe.

- Analyze products via high-resolution mass spectrometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.